

Application Notes: **DL-Tartaric Acid-d2** for Quantitative Metabolomics

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Compound of Interest

Compound Name: *DL-Tartaric acid-d2*

Cat. No.: *B12405551*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tartaric acid-d2 is a deuterated form of tartaric acid, a naturally occurring organic acid found in many plants, most notably grapes.[1] In the field of metabolic research and drug development, stable isotope-labeled compounds like **DL-tartaric acid-d2** are invaluable tools. While the term "tracer" might imply following the metabolic conversion of the labeled molecule through various pathways, the primary and most critical application of **DL-tartaric acid-d2** is as an internal standard for accurate and precise quantification of endogenous tartaric acid in biological samples using isotope dilution mass spectrometry.[2][3]

This approach is crucial for minimizing analytical variability that can arise during sample preparation and analysis, such as matrix effects, which can suppress or enhance the analyte signal.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[4]

Principle of Isotope Dilution Mass Spectrometry

The core principle of using **DL-tartaric acid-d2** as an internal standard lies in its chemical similarity to the endogenous (unlabeled) tartaric acid. Being almost identical, it behaves the same way during extraction, chromatography, and ionization. By adding a known amount of **DL-tartaric acid-d2** to a sample, any loss or variation during the analytical process will affect both the labeled and unlabeled forms equally. The mass spectrometer can differentiate

between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous tartaric acid to the signal from the known amount of added **DL-tartaric acid-d2**, a highly accurate and precise concentration of the endogenous tartaric acid in the original sample can be calculated.

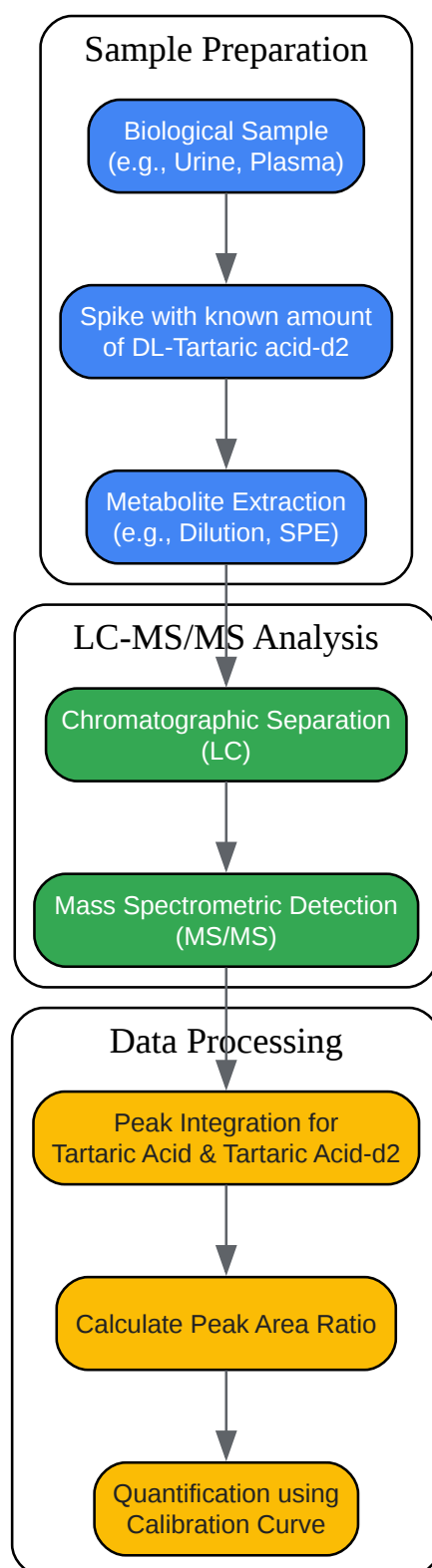
Applications in Metabolic and Clinical Research

The precise measurement of tartaric acid is relevant in several research areas:

- **Biomarker of Dietary Intake:** Urinary tartaric acid is a well-established biomarker for the consumption of grapes and wine.^{[2][3][6][7]} Accurate quantification using **DL-tartaric acid-d2** allows researchers to objectively assess dietary intake in nutritional studies and clinical trials, correlating it with various health outcomes.^{[6][8]}
- **Gut Microbiome Research:** Humans have a limited capacity to metabolize tartaric acid; however, it can be utilized as a carbon source by gut bacteria.^{[1][9]} The process can involve the reduction of tartaric acid to oxaloacetate, glyceric acid, and pyruvic acid.^{[1][9]} Therefore, urinary levels of tartaric acid can be influenced by the composition and activity of the gut microbiome.^[1]
- **Clinical Biomarker Research:** Elevated levels of tartaric acid in urine have been investigated in connection with certain health conditions. For instance, it has been explored as a potential, though not definitively confirmed, indicator of Candida overgrowth.^{[9][10]} Additionally, its role in cardiovascular health and potential involvement in other metabolic pathways are areas of ongoing research.^{[6][11]}

Workflow for Quantitative Analysis using DL-Tartaric Acid-d2

The general workflow for using **DL-tartaric acid-d2** as an internal standard in a quantitative metabolomics study is depicted below.



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Figure 1: General workflow for quantitative analysis.

Experimental Protocols

Quantification of Tartaric Acid in Human Urine using Stable Isotope Dilution LC-MS/MS

This protocol is adapted from a validated method for the determination of urinary tartaric acid.

[\[2\]](#)[\[3\]](#)

1. Materials and Reagents

- Standards: L-(+)-Tartaric acid, DL-(±)-tartaric-2,3-d₂ acid (**DL-Tartaric acid-d₂**)
- Solvents: Formic acid, Acetonitrile (HPLC grade), Ultrapure water
- Sample Collection: Urine samples collected and stored at -80°C until analysis.

2. Preparation of Standard Solutions

- Stock Solutions: Prepare stock solutions of L-(+)-Tartaric acid and **DL-Tartaric acid-d₂** in ultrapure water.
- Working Standard Solutions: Create a series of working standard solutions of L-(+)-Tartaric acid by diluting the stock solution with 0.5% formic acid in water to concentrations ranging from 0.01 to 5 µg/mL.
- Internal Standard Spiking Solution: Prepare a solution of **DL-Tartaric acid-d₂** in water at a concentration of 200 µg/mL.[\[2\]](#)

3. Sample Preparation

- Thaw frozen urine samples on ice.
- Vortex the samples to ensure homogeneity.
- Dilute 20 µL of each urine sample 1:50 (v/v) with 0.5% formic acid in water.[\[2\]](#)
- To the diluted sample, add 10 µL of the 200 µg/mL **DL-Tartaric acid-d₂** internal standard solution.[\[2\]](#)

- Vortex the final mixture.
- Filter the sample through a 0.20 µm filter prior to injection into the LC-MS/MS system.[\[2\]](#)

4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A suitable reversed-phase column for organic acid analysis.
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.5% formic acid in water) and mobile phase B (e.g., acetonitrile).
 - Flow Rate: 350 µL/min.[\[2\]](#)
 - Injection Volume: 10 µL.[\[2\]](#)
 - To enhance ionization efficiency, a post-column infusion of acetonitrile at 250 µL/min can be employed.[\[2\]](#)
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Tartaric Acid: m/z 149 → 87 (quantification) and m/z 149 → 73 (confirmation).[\[2\]](#)
 - **DL-Tartaric acid-d2** (Internal Standard): m/z 151 → 88 (quantification) and m/z 151 → 74 (confirmation).[\[2\]](#)

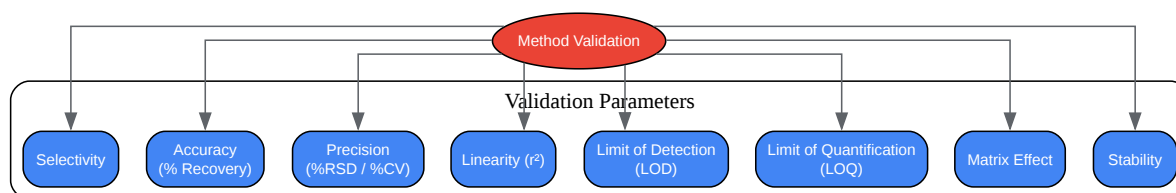
5. Data Analysis and Quantification

- Integrate the peak areas for the specified MRM transitions for both endogenous tartaric acid and the **DL-tartaric acid-d2** internal standard.

- Construct a calibration curve by plotting the ratio of the peak area of the L-(+)-Tartaric acid standard to the peak area of the **DL-Tartaric acid-d2** internal standard against the concentration of the standards.
- Calculate the concentration of tartaric acid in the urine samples by using the peak area ratios obtained from the samples and the regression equation from the calibration curve.
- Normalize the urinary tartaric acid concentration to urinary creatinine levels to account for variations in urine dilution.

Logical Diagram for Method Validation

The following diagram outlines the key parameters for validating the analytical method.



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Figure 2: Key parameters for analytical method validation.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Tartaric Acid Quantification

Parameter	Performance Metric	Reference
Linearity (r^2)	> 0.999	[12]
Limit of Detection (LOD)	0.1 µg/mL	[13]
Precision (%RSD or %CV)	< 5%	[13]
Accuracy (% Recovery)	90 - 110%	[13]

Table 2: Urinary Tartaric Acid Concentrations in Human Studies

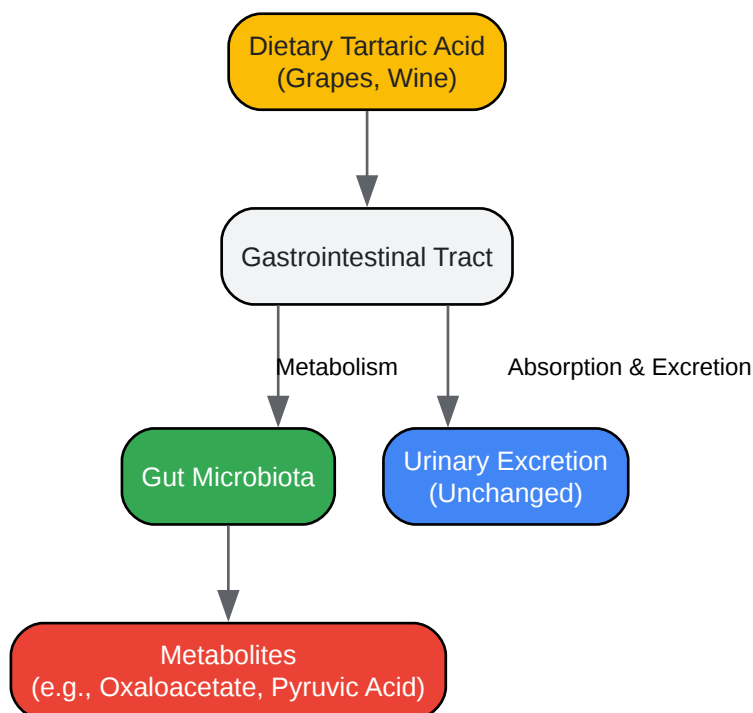
Study Population/Condition	Tartaric Acid Concentration (µg/mg creatinine)	Reference
After 7-day washout period	Median: 1.06	[3]
After 100 mL wine consumption	Increase of 27.0	[3]
After 200 mL wine consumption	Increase of 52.5	[3]
After 300 mL wine consumption	Increase of 80.8	[3]

Table 3: Baseline Urinary Tartaric Acid Concentrations from the PREDIMED Trial

Category (µg/mL)	Median Concentration (µg/mL)	Interquartile Range (µg/mL)
<1	0.7	0.5 - 0.8
1-3	1.6	1.2 - 2.2
3-12	5.4	3.9 - 8.3
12-28	21.4	16.0 - 27.2
>28	75.6	49.2 - 117.3
Data from a study on urinary tartaric acid as a biomarker of wine consumption. [8]		

Metabolic Fate of Tartaric Acid

The metabolic pathway of tartaric acid in humans is limited. A significant portion is not absorbed and is metabolized by the gut microbiota.



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Figure 3: Simplified overview of the metabolic fate of tartaric acid.

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